molecular formula C6H8N2O3S B13596546 5-Methoxypyridine-2-sulfonamide

5-Methoxypyridine-2-sulfonamide

Cat. No.: B13596546
M. Wt: 188.21 g/mol
InChI Key: XTSHHQPPWNQYOW-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfonamide is a chemical compound featuring a sulfonamide functional group linked to a 5-methoxypyridine ring, and is offered for research applications. Sulfonamides represent a significant class of bioactive molecules with a broad spectrum of documented biological activities. They are widely investigated in medicinal chemistry for their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents . This compound is of particular interest in early-stage drug discovery and chemical biology. Its structure is analogous to other sulfonamide derivatives that have been explored as kinase inhibitors. For instance, research has demonstrated that sulfonamide methoxypyridine derivatives can function as potent dual inhibitors of PI3K and mTOR, key proteins in the PI3K/AKT/mTOR signaling pathway, which is a critical target in oncology research . The structural motif present in this compound makes it a valuable building block for designing and synthesizing novel molecules to probe biological systems or develop new therapeutic agents. Researchers may utilize this compound as a synthetic intermediate or as a core scaffold for structure-activity relationship (SAR) studies. It is intended for use in laboratory research settings only. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

5-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

XTSHHQPPWNQYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 5 Methoxypyridine 2 Sulfonamide Derivatives

Established Synthetic Routes to Pyridine (B92270) Sulfonamides

The formation of the sulfonamide bond attached to a pyridine ring can be achieved through several reliable synthetic transformations. These include the traditional coupling of sulfonyl chlorides with amines, direct oxidative methods, and transition metal-catalyzed cross-coupling reactions.

Conventional Sulfonyl Chloride-Amine Coupling Reactions

The most traditional and widely used method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. smolecule.comchemrxiv.org This approach is applicable to a wide range of pyridine-based amines. The reaction typically proceeds by treating the amine with a suitable sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane. smolecule.com The base serves to neutralize the hydrochloric acid generated during the reaction.

This method's reliability and the commercial availability of a vast array of sulfonyl chlorides and amines make it a cornerstone in organic synthesis. For instance, substituted pyridine amines can be reacted with various benzenesulfonyl chlorides to produce a library of N-pyridylbenzenesulfonamide derivatives. smolecule.com A general representation of this reaction is the synthesis of N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide, achieved by reacting N-isopropyl-4-methylpyridine-2,6-diamine with benzenesulfonyl chloride. smolecule.com

Furthermore, primary sulfonamides can be repurposed as coupling partners. They can be converted into highly reactive sulfonyl chlorides using activating agents like pyrylium (B1242799) salts (Pyry-BF4), which can then react with a different amine to form more complex sulfonamides. chemrxiv.org This two-step process allows for late-stage functionalization and diversification of sulfonamide structures. chemrxiv.org

Direct Oxidative Sulfonylation Approaches

Direct oxidative methods provide a more atom-economical route to sulfonamides by avoiding the pre-synthesis of sulfonyl chlorides. These reactions often involve the in-situ generation of a reactive sulfur species from a thiol or sulfinate salt, which then couples with an amine.

One such approach involves the direct synthesis of sulfonamides from thiols and amines through an oxidative process. For example, the reaction of various thiols with aqueous ammonia (B1221849) can be mediated by an iodine/tert-butyl hydroperoxide (I2/tBuOOH) system to yield N-unsubstituted sulfonamides. prepchem.com This method tolerates a range of functional groups, allowing for further modification of the final products. prepchem.com Another metal-free approach utilizes I2O5 to mediate the direct sulfonylation of amines with arylthiols. prepchem.com

Electrochemical methods have also emerged as a green and efficient alternative. Anodic oxidation can be used to couple thiols and amines directly. researchgate.net In this process, the thiol is first oxidized to form a disulfide, which then reacts with an aminium radical cation generated from the amine. Subsequent oxidation steps lead to the formation of the sulfonamide. researchgate.net This electrochemical approach is fast, does not require sacrificial reagents, and is scalable. researchgate.net Furthermore, direct C-H sulfonylation of pyridines can be achieved electrochemically using nucleophilic sulfinates, offering a redox-neutral strategy for meta-sulfonylation. google.comresearchgate.net

MethodStarting MaterialsReagents/ConditionsProduct TypeReference
Oxidative CouplingThiols, AminesI2/tBuOOH or I2O5N-substituted or unsubstituted sulfonamides prepchem.com
Electrochemical CouplingThiols, AminesAnodic oxidation, C anode/Fe cathodeN-substituted sulfonamides researchgate.net
Electrochemical C-H SulfonylationPyridines, SulfinatesElectrochemical cell, redox-neutralmeta-sulfonylated pyridines google.comresearchgate.net
Direct SulfonylationBODIPY dyes, Sodium sulfinatesRadical processα-sulfonylated BODIPYs semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers powerful tools for forming the C-S or N-S bond in pyridine sulfonamides, often with high selectivity and under mild conditions. Copper and palladium are the most commonly employed metals for these transformations.

Copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides is an attractive method for preparing N-(hetero)aryl sulfonamides. rsc.org This approach, often referred to as an Ullmann-type coupling, has been significantly improved by the development of various ligands, such as oxalamides and 4-hydroxypicolinamides, which allow the reaction to proceed at lower temperatures and with lower catalyst loadings. rsc.orgchemrxiv.org These methods are compatible with a wide range of primary and secondary sulfonamides and can be used with both (hetero)aryl bromides and chlorides. rsc.org

Palladium-catalyzed cross-coupling reactions are also extensively used. For instance, heteroaromatic sulfinates, which can be generated in situ from latent precursors like β-nitrile pyridylsulfones, serve as effective nucleophilic partners in Pd(0)-catalyzed cross-coupling with aryl halides. nih.gov This strategy enables the synthesis of complex biaryl and heteroaryl sulfones. While nickel catalysts have gained prominence for Suzuki-Miyaura cross-coupling due to their lower cost, palladium remains a workhorse for many C-N and C-S bond-forming reactions. mdpi.com Hiyama cross-coupling, which pairs organosilicons with organic halides, is another transition-metal-catalyzed method for constructing carbon-carbon bonds, which can be a preceding step to introduce the necessary functionalities for sulfonamide synthesis. acs.org

Catalyst SystemCoupling PartnersKey FeaturesReference
Copper/Oxalamide or 4-HydroxypicolinamideSulfonamides, (Hetero)aryl HalidesDirect N-arylation, effective for chlorides and bromides rsc.orgchemrxiv.org
Palladium(0)/LigandLatent Sulfinate Reagents, Aryl HalidesUse of base-activated sulfinate precursors nih.gov
Nickel/Bisphosphine LigandSulfonamides, (Hetero)aryl ChloridesEnables coupling with less reactive aryl chlorides chemrxiv.org

Precursor Synthesis and Regioselective Functionalization of the Pyridine Ring

The synthesis of 5-methoxypyridine-2-sulfonamide requires the carefully controlled introduction of the methoxy (B1213986) group at the 5-position and the sulfonamide group (or a precursor) at the 2-position of the pyridine ring. This is achieved through regioselective functionalization strategies.

Halogenation and Alkoxylation at Specific Pyridine Positions

Regioselective halogenation of the pyridine ring is a critical step in many synthetic routes. Because the pyridine ring is electron-deficient, electrophilic aromatic substitution is challenging and often requires harsh conditions. chemrxiv.orgyoutube.com However, strategies exist to control the position of halogenation. For example, halogenation of pyridine N-oxides, followed by deoxygenation, is a well-established method for introducing a halogen atom selectively at the 2-position. researchgate.net The N-oxide activates the C2 and C4 positions towards nucleophilic attack, and the activating group can be subsequently removed.

Another approach involves directed metalation-halogenation sequences, although these often require a directing group to achieve 3-selectivity. chemrxiv.org More recent methods utilize designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile, offering a route to 4-halopyridines. nih.gov For the synthesis of precursors to this compound, a common starting material is a dihalopyridine, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine.

Alkoxylation, specifically methoxylation, is typically achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyridine. The reaction of a halopyridine with sodium methoxide (B1231860) is a common method. prepchem.comnih.gov The regioselectivity of this reaction on a dihalopyridine is influenced by the nature and position of the halogens. For example, in 2,6-dichloropyridine-3-carboxylate, substitution with sodium methoxide can be directed to the 6-position under specific solvent conditions. nih.gov In the case of a precursor like 2-amino-5-bromopyridine, the bromo group can be substituted by a methoxy group using sodium methoxide in the presence of a copper catalyst, often after protecting the amino group. asianpubs.org

ReactionSubstrateReagentsPosition of FunctionalizationReference
HalogenationPyridine N-OxideOxalyl bromide/chloride2-position researchgate.net
HalogenationPyridineTf2O, Dibenzylamine, NIS/NBS3-position chemrxiv.org
Methoxylation (SNAr)2-Amino-5-iodopyridineSodium methoxide, Copper powder5-position prepchem.com
Methoxylation (SNAr)2-Amino-5-bromopyridineSodium methoxide (after protection)5-position asianpubs.org

Methodologies for Introducing the Methoxy Group at the 5-Position

A key intermediate for the target molecule is 2-amino-5-methoxypyridine (B21397). A reliable route to this compound starts from 2-amino-5-bromopyridine. asianpubs.org To prevent side reactions, the amino group is first protected, for example, by reacting it with 2,5-hexanedione (B30556) to form a pyrrole-protected derivative. This protected intermediate then undergoes methoxylation with sodium methoxide to replace the bromine atom. Finally, deprotection with a reagent like hydroxylamine (B1172632) hydrochloride yields 2-amino-5-methoxypyridine. asianpubs.org A similar strategy can be employed starting from 2-amino-5-iodopyridine, which reacts with sodium methoxide and a copper catalyst. prepchem.com

Once 2-amino-5-methoxypyridine is obtained, it can be converted into the corresponding 5-methoxypyridine-2-sulfonyl chloride. A standard method for this transformation is the Sandmeyer reaction. This involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) salt to install the sulfonyl chloride group. This sulfonyl chloride is the direct precursor that can be coupled with ammonia or an amine to furnish the final this compound.

An alternative pathway involves starting with a pyridine ring already functionalized at the 2- and 5-positions with leaving groups, such as halogens. For example, nucleophilic aromatic substitution on 2,5-dihalopyridine with sodium methoxide would preferentially occur at the position most activated towards nucleophilic attack, which depends on the specific halogens and any other substituents present. Subsequent functionalization at the other position would lead to the desired substitution pattern.

Ortho-Metalation and Directed Aromatic Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of this compound, both the methoxy group and the sulfonamide group can act as directing metalation groups (DMGs). These groups coordinate to a strong organometallic base, directing deprotonation to a nearby ortho position. harvard.edu

The relative directing strength of these groups determines the site of metalation. The sulfonamide group (SO₂NR₂) is generally a stronger directing group than a methoxy group (OCH₃). harvard.edu Consequently, in this compound, metalation is expected to occur primarily at the C6 position, which is ortho to the sulfonamide moiety. However, metalation ortho to the methoxy group at the C4 or C6 position is also possible, with the outcome often influenced by the specific base and reaction conditions employed.

The use of highly hindered amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has proven effective for the efficient directed metalation of electron-poor heteroarenes that possess sensitive functional groups. harvard.edu Once the pyridine ring is metalated, the resulting organometallic intermediate can be trapped with various electrophiles to introduce new substituents with high regiocontrol.

Table 1: Hypothetical Directed Ortho-Metalation of a this compound Derivative

Directing GroupProposed Site of MetalationBaseElectrophile (E+)Product
-SO₂NHRC6n-BuLi / TMEDAI₂6-Iodo-5-methoxypyridine-2-sulfonamide
-SO₂NHRC6TMPMgCl·LiClPhCHO6-(Hydroxy(phenyl)methyl)-5-methoxypyridine-2-sulfonamide
-OCH₃C4sec-BuLi / TMEDAMe₃SnCl5-Methoxy-4-(trimethylstannyl)pyridine-2-sulfonamide

This table presents hypothetical examples based on established principles of directed ortho-metalation.

Investigation of Reaction Mechanisms in this compound Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and devising new ones. The formation of the this compound core and its subsequent modification can proceed through several distinct mechanistic pathways.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for the functionalization of pyridine rings, particularly those bearing a leaving group at the C2 or C4 position. youtube.com The synthesis of the this compound scaffold can be envisioned via an SNAr reaction where a nucleophile, such as a sulfonamide anion or ammonia, displaces a halide from a precursor like 2-chloro-5-methoxypyridine.

The mechanism involves two key steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. The pyridine ring's nitrogen atom is crucial as it helps to stabilize this intermediate by delocalizing the negative charge. youtube.com

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. youtube.com

Due to the energy required to disrupt the aromatic system, these reactions often require heating. youtube.com In a documented synthesis of related derivatives, a key intermediate was formed via nucleophilic substitution, highlighting the practical application of this pathway. nih.gov

Oxidative Annulation Mechanisms Involving Pyridine Intermediates

Oxidative annulation provides a pathway to construct fused heterocyclic systems from activated pyridine intermediates. One proposed mechanism is a cooperative vinylogous anomeric-based oxidation. nih.govnih.gov This process can be used to build complex scaffolds onto the pyridine ring.

A plausible mechanistic sequence involves:

Intermediate Formation: An initial reaction, often a multicomponent condensation, forms a dihydropyridine (B1217469) or related reactive intermediate. nih.govresearchgate.net

Anomeric-Based Hydride Transfer: The key step is a hydride transfer from the intermediate, a process facilitated by anomeric effects where heteroatoms like nitrogen or oxygen stabilize the transition state. This is analogous to the function of NAD⁺/NADH systems in biological oxidation. nih.gov

Aromatization: The final step is an oxidation/aromatization event that leads to the stable, fused aromatic product. researchgate.net

This type of mechanism has been proposed for the synthesis of complex pyridines bearing sulfonamide moieties, demonstrating a sophisticated approach to scaffold construction. nih.gov Another relevant transformation is the oxidative [3+2] annulation of activated pyridines to synthesize indolizinyl sulfonyl fluorides, which proceeds without the need for a transition metal catalyst. researchgate.net

Radical-Mediated Sulfonamide Formation Processes

Radical reactions offer alternative and powerful methods for forming C-C and C-N bonds that can be challenging to achieve through ionic pathways. Intramolecular radical substitution using a sulfonamide as a linker has been successfully employed to prepare bipyridine derivatives. nih.gov

In a typical process:

A pyridyl radical is generated from a suitable precursor, such as a bromo-substituted pyridine.

This radical is tethered via a sulfonamide linker to another pyridine ring.

The radical attacks the second pyridine ring in an intramolecular fashion. Depending on the geometry of the linker, this can lead to ortho substitution, affording cyclized products like bipyridine sultams. nih.gov

The regiochemistry of the radical attack is influenced by steric and electronic factors, such as the proximity of the radical to the ring's nitrogen atoms. nih.gov Furthermore, electrochemical methods represent a green and efficient approach for radical-mediated sulfonamide synthesis. The direct electrochemical oxidative coupling of amines and thiols can form the sulfonamide S-N bond, driven entirely by electricity without the need for chemical oxidants. acs.org

Development of Innovative Synthetic Approaches for Complex Analogs

The demand for structurally diverse and complex molecules for various applications drives the development of innovative synthetic strategies.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single operation to form a product that contains significant portions of all the starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity.

The synthesis of complex pyridines containing sulfonamide moieties has been achieved using a one-pot, four-component reaction. A general example involves the condensation of an aryl aldehyde, malononitrile, a ketone bearing a sulfonamide group (such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide), and ammonium (B1175870) acetate. nih.gov This reaction proceeds in the presence of a catalyst, often under solvent-free conditions, to rapidly assemble a highly functionalized pyridine scaffold.

Table 2: Example of a Multicomponent Reaction for Pyridine Sulfonamide Synthesis

Component 1Component 2Component 3Component 4CatalystResulting Scaffold
Aryl AldehydeMalononitrileN-(4-acetylphenyl)-4-methylbenzenesulfonamideAmmonium AcetateIonic Liquid2-Amino-3-cyano-4-aryl-6-(4-sulfonamidophenyl)pyridine

This table is based on the general strategy described in the literature. nih.gov

These MCR strategies provide a powerful platform for generating libraries of complex sulfonamide-containing pyridine derivatives for further investigation and application.

Application of Green Chemistry Principles in Synthetic Protocols

The synthesis of this compound and its derivatives is increasingly benefiting from the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents, and the development of more efficient, catalyst-driven reactions. mdpi.comnih.gov The traditional synthesis of sulfonamides often involves harsh reagents and generates significant waste, prompting the shift towards more sustainable methodologies. acs.orgsci-hub.se

Advancements in Environmentally Benign Synthesis

One significant area of improvement is the move away from traditional methods that use sulfonyl chlorides, which can be moisture-sensitive and require harsh acidic and oxidizing conditions for their preparation. acs.org Alternative methods are being explored to circumvent these issues and improve atom and step economy. acs.org

Key green chemistry strategies being implemented include:

Use of Safer Solvents: A notable advancement is the use of water as a solvent, which is a facile and environmentally benign approach. rsc.org This method often allows for simple product isolation through filtration after acidification, eliminating the need for organic bases and extensive purification. rsc.org Another approach involves using deep eutectic solvents (DES) as a green reaction medium, which avoids volatile organic compounds (VOCs). thieme-connect.comresearchgate.net

Catalytic Processes: The development of novel catalysts is crucial for greener synthesis. For instance, nano-Ru/Fe₃O₄ has been used as a catalyst for the direct coupling of alcohols and sulfonamides. nih.gov This catalyst is particularly advantageous due to its magnetic properties, which facilitate easy separation and recycling. nih.gov Ionic liquids have also been employed as catalysts in the synthesis of pyridines with sulfonamide moieties, leading to high yields and short reaction times under mild conditions. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that offers significant advantages, including shorter reaction times (2-7 minutes compared to 6-9 hours conventionally), higher yields (82-94% versus 71-88%), and cleaner product profiles. nih.gov This technique is particularly effective for one-pot multicomponent reactions. nih.gov

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. mdpi.comprimescholars.com Reactions like the Diels-Alder can achieve 100% atom economy, whereas others like the Wittig reaction are known for being less efficient. mdpi.com Efforts in sulfonamide synthesis are geared towards maximizing atom economy by designing reactions that minimize the formation of by-products. acs.orgthieme-connect.com For example, a copper-catalyzed process using triarylbismuthines and Na₂S₂O₅ demonstrates high atom economy. thieme-connect.comresearchgate.net

The following table summarizes and compares different synthetic approaches for sulfonamide derivatives, highlighting the advantages of greener methodologies.

Table 1: Comparison of Synthetic Protocols for Sulfonamide Derivatives

Method Catalyst/Reagent Solvent Key Advantages Yield Reaction Time Reference
Conventional Heating Ammonium Acetate Ethanol (B145695) Traditional method 71-88% 6-9 hours nih.gov
Microwave Irradiation Ammonium Acetate Ethanol Shorter reaction time, higher yield, pure products 82-94% 2-7 minutes nih.gov
Aqueous Synthesis None (dynamic pH control) Water Environmentally benign, simple work-up, avoids organic bases Excellent Not specified rsc.org
Catalytic (Ionic Liquid) Quinoline-based ionic liquid Not specified Mild conditions, high yields High Short nih.govrsc.org
Catalytic (Nanoparticle) Nano-Ru/Fe₃O₄ Not specified Catalyst is recyclable, environmentally friendly >80% Not specified nih.gov
Multicomponent Reaction Copper catalyst Deep Eutectic Solvent High atom economy, avoids VOCs, byproduct is used in a subsequent step Good Not specified thieme-connect.comresearchgate.net

Detailed Research Findings

Specific research has demonstrated the practical application of these green principles. For instance, a one-pot, four-component reaction to produce novel pyridine derivatives under microwave irradiation in ethanol showcases a significant improvement over traditional reflux methods. nih.gov Not only were the reaction times drastically reduced, but the yields were also consistently higher. nih.gov

In another study, a facile and environmentally friendly synthesis of sulfonamides was achieved in water, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for organic bases. rsc.org This process simplifies product isolation to a mere filtration step after acidification, resulting in excellent yields and purity. rsc.org

The synthesis of pyridine derivatives bearing a sulfonamide moiety has also been advanced through the use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst. nih.govrsc.org This method provides the target molecules in high yields and with short reaction times under mild conditions. nih.govrsc.org

Furthermore, a domino dehydrogenation-condensation-hydrogenation sequence for coupling alcohols and sulfonamides has been successfully realized using a nanostructured catalyst. nih.gov This approach is notable because only one equivalent of the primary alcohol is consumed in the process, and the magnetic catalyst can be easily recovered and reused. nih.gov

These examples underscore a clear trend in the synthesis of this compound and related compounds towards methodologies that are not only efficient but also environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Proton/Carbon Connectivity Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for initial structural verification of 5-Methoxypyridine-2-sulfonamide. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each unique proton and carbon atom.

In a study characterizing a series of sulfonamide derivatives, the ¹H and ¹³C NMR spectra for this compound were recorded. nih.gov The ¹H NMR spectrum reveals three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring. A singlet is observed for the methoxy (B1213986) (-OCH₃) group protons, and another singlet for the sulfonamide (-SO₂NH₂) protons. nih.gov

The ¹³C NMR spectrum provides complementary information, showing signals for each of the six carbon atoms in the molecule. The carbon of the methoxy group typically appears in the upfield region, while the five carbons of the pyridine ring resonate in the downfield aromatic region. nih.gov

The specific chemical shift assignments for this compound are detailed in the tables below. nih.gov

¹H NMR Chemical Shift Data for this compound

Atom Number Chemical Shift (δ, ppm)
H-3 7.20
H-4 7.69
H-6 8.24
-OCH₃ 3.84
-SO₂NH₂ 8.78

Source: Experimental data for compound 2a from The Royal Society of Chemistry. nih.gov

¹³C NMR Chemical Shift Data for this compound

Atom Number Chemical Shift (δ, ppm)
C-2 155.30
C-3 111.83
C-4 139.75
C-5 152.05
C-6 137.93
-OCH₃ 55.77

Source: Experimental data for compound 2a from The Royal Society of Chemistry. nih.gov

Application of 2D NMR Techniques for Complex Structural Confirmation

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed to confirm the structural assignments unequivocally. These experiments reveal correlations between nuclei, confirming the connectivity established from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For this compound, a cross-peak between the H-3 and H-4 protons would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would be used to definitively assign the signals for the C-3/H-3, C-4/H-4, and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations for this molecule would include the methoxy protons (-OCH₃) to the C-5 carbon and the H-3 proton to carbons C-2, C-4, and C-5, thereby confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its key functional moieties. The sulfonamide group gives rise to strong, distinct stretching vibrations for the S=O bonds, typically in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric) regions. The N-H stretch of the sulfonamide appears in the 3400-3200 cm⁻¹ range. core.ac.uk The methoxy group shows a characteristic C-O stretch around 1250 cm⁻¹. jocpr.com Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ region. niscpr.res.inresearchgate.net

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-SO₂NH₂ N-H Stretch 3400 - 3200
S=O Asymmetric Stretch 1350 - 1300
S=O Symmetric Stretch 1160 - 1140
Pyridine Ring C=C, C=N Stretches 1600 - 1400
-OCH₃ C-O Stretch ~1250
Aromatic C-H C-H Stretch 3100 - 3000

Note: These are general ranges based on literature for related compounds. core.ac.ukjocpr.comniscpr.res.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. The primary chromophore in this compound is the substituted pyridine ring system. The presence of the electron-donating methoxy group and the electron-withdrawing sulfonamide group influences the energy of the π → π* and n → π* electronic transitions. Typically, aromatic sulfonamides exhibit absorption maxima (λ_max) in the UV region. The exact position and intensity of these absorptions are sensitive to the solvent environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₆H₈N₂O₃S. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Masses for this compound Adducts

Molecular Formula Adduct Calculated Exact Mass (m/z)
C₆H₈N₂O₃S [M+H]⁺ 189.03284
[M+Na]⁺ 211.01478
[M-H]⁻ 187.01829

Note: Masses are calculated based on the most abundant isotopes of each element.

The ability of HRMS to provide a precise mass measurement is crucial for distinguishing the target compound from isomers or other molecules with the same nominal mass. mdpi.com

X-ray Crystallography for Solid-State Molecular Geometry and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation and geometry of the molecule. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures reveals common features. biointerfaceresearch.com An X-ray diffraction study would determine the crystal system (e.g., monoclinic, orthorhombic) and space group. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the nitrogen atom of the pyridine ring, which dictate the crystal packing arrangement. researchgate.netiosrjournals.org Such an analysis would provide invaluable information on the preferred conformation of the methoxy group and the geometry around the sulfur atom.

Table of Mentioned Compounds

Compound Name

Determination of Intramolecular Bond Lengths, Angles, and Torsion Angles

Table 1: Hypothetical Intramolecular Geometric Parameters for this compound

ParameterExpected Value RangeSignificance
S-N Bond Length1.62 - 1.65 ÅInfluences the acidity of the sulfonamide proton and hydrogen bonding potential.
S=O Bond Lengths1.42 - 1.45 ÅReflects the double bond character and participation in intermolecular interactions.
C-S-N-C Torsion AngleVariableDefines the relative orientation of the pyridine ring and the sulfonamide group, impacting molecular conformation.
O-S-O Angle~118-120°Characteristic of the tetrahedral sulfur center in sulfonamides.
C-O-C Angle (methoxy)~117-119°Typical for an sp2-hybridized carbon attached to an ether oxygen.

Note: The values in this table are hypothetical and based on typical values observed in related sulfonamide structures. Actual experimental data for this compound is not currently available.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The way molecules of this compound would arrange themselves in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting physical properties like solubility and melting point.

Hydrogen Bonding Networks: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). The pyridine nitrogen and the methoxy oxygen can also act as hydrogen bond acceptors. Research on other sulfonamides has shown that the N-H proton often forms strong hydrogen bonds with acceptor atoms on neighboring molecules, leading to the formation of characteristic patterns or synthons, such as dimers or chains. For example, studies on sulfapyridine (B1682706) have detailed various hydrogen bonding motifs that direct its crystal packing.

π-π Stacking: The aromatic pyridine ring in this compound is capable of participating in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) would be determined through crystallographic analysis.

Studies of Polymorphism and Co-crystallization Phenomena

Polymorphism: Many sulfonamides are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. Each polymorph can have distinct physical properties. While no polymorphs of this compound have been reported, it is a phenomenon that would be investigated in a thorough solid-state characterization. Studies on compounds like sulfathiazole (B1682510) and sulfapyridine have identified multiple polymorphic forms, highlighting the conformational flexibility and varied packing arrangements possible for sulfonamides.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a compound by crystallizing it with another molecule (a coformer). The sulfonamide group is an excellent candidate for forming co-crystals due to its strong hydrogen bonding capabilities. Research on acetazolamide, another sulfonamide, has demonstrated the successful formation of binary and even ternary co-crystals with various coformers. This approach could theoretically be applied to this compound to create novel solid forms with tailored properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and energetic properties of 5-Methoxypyridine-2-sulfonamide with high accuracy. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its fundamental characteristics.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity malayajournal.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methoxypyridine ring, which is activated by the electron-donating methoxy (B1213986) group. The LUMO is likely distributed over the electron-withdrawing sulfonamide group (-SO₂NH₂) and the pyridine (B92270) ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer. DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), can precisely determine these energy levels nih.gov.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)Implication
HOMO Energy~ -6.5 eVIndicates the energy of the most available electrons for donation (nucleophilicity). Primarily located on the methoxypyridine moiety.
LUMO Energy~ -1.8 eVIndicates the energy of the lowest energy orbital available to accept electrons (electrophilicity). Primarily located on the sulfonamide moiety.
HOMO-LUMO Gap (ΔE)~ 4.7 eVA larger gap suggests high kinetic stability and low chemical reactivity malayajournal.org.

Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and predict sites for non-covalent interactions. The MEP map uses a color scale to represent different potential values, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack) malayajournal.orgmdpi.com.

In this compound, the most negative potential (red) is anticipated around the oxygen atoms of the sulfonyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. These sites are prime locations for hydrogen bond acceptance and interactions with electrophiles. Conversely, the most positive potential (blue) is expected on the hydrogen atom of the sulfonamide (N-H), making it a key hydrogen bond donor site mdpi.com. This information is invaluable for understanding how the molecule might interact with biological targets.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

Molecular RegionPredicted Electrostatic PotentialInteraction Propensity
Sulfonyl Oxygen Atoms (-SO₂)Strongly Negative (Red)Hydrogen Bond Acceptor, Metal Ion Coordination
Pyridine Nitrogen AtomNegative (Red/Yellow)Hydrogen Bond Acceptor
Methoxy Oxygen Atom (-OCH₃)Negative (Yellow/Green)Weak Hydrogen Bond Acceptor
Sulfonamide Hydrogen Atom (-NH-)Strongly Positive (Blue)Hydrogen Bond Donor
Aromatic Ring HydrogensSlightly Positive (Green)Weak Interactions

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). Theoretical frequency calculations can be compared with experimental data to confirm the molecular structure and validate the computational model nih.gov. By calculating the vibrational modes, specific spectral peaks can be assigned to the stretching and bending of specific bonds or functional groups within the molecule, such as the S=O and N-H stretches of the sulfonamide group or the C-O-C stretch of the methoxy group. A good correlation between the computed and experimental spectra confirms that the optimized geometry from the DFT calculation is a reliable representation of the molecule's actual structure mdpi.comnih.gov.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of techniques used to simulate and predict the behavior of molecules in a biological context. For this compound, these methods are crucial for predicting its potential as a therapeutic agent by examining how it binds to protein targets.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. This simulation helps identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, and estimates the binding affinity through a scoring function nih.govnih.gov.

For this compound, docking simulations against relevant protein targets would likely reveal critical interactions involving the sulfonamide group, which is a common pharmacophore. The sulfonamide's N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, often forming strong interactions with amino acid residues like valine or leucine (B10760876) in a protein's active site mdpi.comnih.gov. The methoxypyridine ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Docking Interaction Profile for this compound

Functional GroupPotential Interaction TypeLikely Interacting Amino Acid Residues
Sulfonamide N-HHydrogen Bond (Donor)Aspartate, Glutamate, Main-chain Carbonyls
Sulfonamide SO₂Hydrogen Bond (Acceptor)Arginine, Lysine, Serine, Main-chain Amides
Pyridine Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Methoxy GroupHydrophobic / Weak H-Bond (Acceptor)Alanine, Leucine, Isoleucine

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy, stable conformations. For this compound, key rotational bonds include those around the sulfonamide group (C-S and S-N) and the methoxy group (Aryl-O).

Studies on related molecules like 2-methoxypyridine (B126380) show a strong preference for a syn or cis conformation, where the methoxy group's methyl is oriented towards the pyridine nitrogen. This preference is driven by a balance of steric repulsion and stabilizing orbital interactions rsc.org. Similarly, the conformation of the sulfonamide moiety is crucial for its interaction with targets, often adopting a specific geometry to fit into a binding pocket mdpi.combohrium.com. By mapping the potential energy surface as a function of key dihedral angles, the most likely bioactive conformation can be predicted.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing mathematical relationships between the chemical structure of a series of compounds and their biological activities. These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

While specific QSAR models for this compound are not extensively documented, numerous studies on structurally related sulfonamides, particularly those targeting carbonic anhydrase (CA), offer valuable insights into the development of predictive models. These models are often built using techniques like Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For instance, 3D-QSAR studies on a series of sulfonamide inhibitors of human carbonic anhydrase II (hCA II) have demonstrated the development of robust predictive models. acs.org In such studies, a training set of compounds with known inhibitory activities is used to generate a model, which is then validated using a test set of compounds not included in the model generation. The predictive power of these models is often assessed by the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

In a study on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors, Gaussian field-based 3D-QSAR models were developed, leading to the design of novel potent inhibitors. nih.gov These models, which correlate the 3D steric and electrostatic fields of molecules with their biological activity, have proven effective in predicting the potency of new derivatives. acs.orgresearchgate.netnih.gov

The development of predictive models for sulfonamides often involves the following steps:

Data Set Selection: A diverse set of sulfonamide derivatives with a wide range of biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated.

Model Generation: Statistical methods like Partial Least Squares (PLS) are used to build a relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The following table summarizes the statistical parameters of representative QSAR models developed for sulfonamide derivatives, which could be analogous to those for this compound.

QSAR Model Target Reference
CoMFACarbonic Anhydrase II0.6230.986 acs.org
CoMSIACarbonic Anhydrase II0.5620.987 acs.org
CoMFARv3588c β-carbonic anhydrase0.880.93 researchgate.netnih.gov
MLRAnticonvulsant Activity-0.8301–0.9636 nih.gov
CoMFAmIDH1 Inhibitors0.7650.980 nih.gov
CoMSIAmIDH1 Inhibitors0.7700.997 nih.gov

This table is for illustrative purposes and is based on studies of various sulfonamide derivatives.

A crucial outcome of QSAR studies is the identification of key molecular descriptors that govern the biological activity of a compound. These descriptors provide a quantitative basis for understanding structure-activity relationships (SAR) and for designing new molecules with improved potency and selectivity. For sulfonamides, several classes of descriptors have been found to be important.

Steric and Electrostatic Fields: CoMFA and CoMSIA studies consistently highlight the importance of steric and electrostatic interactions. acs.orgresearchgate.netnih.gov For instance, in the inhibition of carbonic anhydrase, the sulfonamide group typically coordinates to the zinc ion in the active site, and the surrounding molecular shape and charge distribution significantly influence binding affinity. mdpi.com For this compound, the methoxy group at the 5-position and the sulfonamide group at the 2-position of the pyridine ring would create specific steric and electrostatic fields that dictate its interaction with a biological target. The electron-withdrawing nature of the pyridine ring is also known to increase the acidity of the sulfonamide group, which can be a critical factor in its binding mechanism. mdpi.com

Topological and Quantum Chemical Descriptors: QSAR studies on sulfonamides have also successfully employed topological indices and quantum chemical descriptors. nih.gov Topological indices, which are numerical values derived from the molecular graph, can encode information about molecular size, shape, and branching. Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, can provide insights into the electronic properties of the molecules. researchgate.net A study on para-substituted aromatic sulfonamides as CA II inhibitors found that a combination of topological indices could effectively model their inhibitory activity. nih.gov

The table below lists key molecular descriptors and their potential influence on the biological activity of pyridine-sulfonamides, inferred from studies on analogous compounds.

Descriptor Class Specific Descriptor Potential Influence on Activity Reference
Steric Steric Fields (CoMFA)Favorable or unfavorable steric bulk in specific regions can enhance or decrease binding affinity. acs.orgresearchgate.netnih.gov
Electrostatic Electrostatic Fields (CoMFA/CoMSIA), Atomic ChargesDistribution of positive and negative potentials affects ligand-receptor interactions, particularly hydrogen bonding. acs.orgcapes.gov.br
Topological Wiener Index, Connectivity IndicesEncodes information about molecular size, branching, and cyclicity, which can correlate with binding. nih.gov
Quantum Chemical HOMO/LUMO Energies, Dipole MomentRelates to the molecule's reactivity, stability, and polarity. researchgate.net
Hydrophobic LogP, Hydrophobic Fields (CoMSIA)Influences membrane permeability and hydrophobic interactions within the binding pocket. nih.gov

Computational Simulation of Reaction Mechanisms and Transition State Structures

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. princeton.edu In the case of this compound, this would likely involve the reaction of 5-methoxypyridine-2-sulfonyl chloride with ammonia (B1221849) or a protected amine.

Proposed Reaction Mechanism:

The reaction is generally proposed to proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. Computational studies on similar systems can help to elucidate the transition state geometry and the energetics of this process.

Transition State Analysis:

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to locate and characterize the transition state for the sulfonylation reaction. acs.orgresearchgate.net The transition state is a critical point on the potential energy surface that separates reactants from products. Its structure provides insights into the bond-forming and bond-breaking processes. For the reaction of a sulfonyl chloride with an amine, the transition state would likely involve a pentacoordinate sulfur center with partial bonds to the incoming nitrogen and the outgoing chlorine.

A theoretical study on the sulfonylation of alcohols proposed a mechanism involving a sulfene (B1252967) intermediate under certain pH conditions, while a direct displacement mechanism was favored under other conditions. researchgate.net Computational investigations into the sulfonylation of anilines have also provided insights into the transition state structures and the role of catalysts.

Key Findings from Computational Studies on Sulfonamide Synthesis:

The geometry of the sulfonamide bond can be significantly influenced by structural constraints, as demonstrated in studies of bicyclic sultams. acs.orgacs.org

The nature of the substituents on both the sulfonyl chloride and the amine can affect the reaction rate and mechanism.

Solvent effects can play a crucial role in stabilizing the transition state and influencing the reaction pathway.

The following table outlines a plausible reaction step for the synthesis of this compound and the expected characteristics of the transition state based on general computational studies of sulfonamide formation.

Reaction Step Reactants Product Plausible Transition State Characteristics
Sulfonylation 5-Methoxypyridine-2-sulfonyl chloride + AmmoniaThis compoundPentacoordinate sulfur atom; Elongated S-Cl bond; Forming S-N bond.

Structure Activity Relationship Sar Studies for Preclinical Biological Target Engagement

Rational Design Strategies for 5-Methoxypyridine-2-sulfonamide Analogs

The design of novel analogs of this compound is a meticulous process guided by established medicinal chemistry principles. The goal is to optimize potency, selectivity, and pharmacokinetic properties by strategically modifying the lead compound's structure.

Application of Scaffold Hopping and Bioisosteric Replacement Principles

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery to explore new chemical space and overcome liabilities of a lead compound. nih.govscispace.comu-strasbg.fr These strategies involve replacing the core structure (scaffold) or specific functional groups with others that maintain similar biological activity. nih.govscispace.com

In the context of this compound analogs, scaffold hopping has been employed to design novel kinase inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized as dual PI3K/mTOR inhibitors using a scaffold hopping strategy. nih.govnih.gov In this study, different aromatic skeletons, including benzo rsc.orgresearchgate.netthiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline (B57606), were explored as replacements for parts of a known inhibitor scaffold, while retaining the sulfonamide methoxypyridine fragment. nih.govnih.gov This approach led to the discovery of potent inhibitors with a quinoline core. nih.govnih.gov

Bioisosteric replacement is another key strategy. researchgate.net This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. For example, in the broader class of sulfonamides, the sulfonamide group itself is considered a bioisostere of a carboxylic acid. This principle allows for the design of molecules with altered properties, such as improved cell permeability or metabolic stability.

Systematics of Substituent Effects on the Pyridine (B92270) and Sulfonamide Moieties

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide group.

Pyridine Moiety: The substitution pattern on the pyridine ring can significantly influence binding affinity and selectivity. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, substitutions on a pyrimidine (B1678525) ring (a bioisostere of pyridine) showed that chloro and trifluoromethyl groups at specific positions enhanced potency. mdpi.com In the design of PI3K/mTOR dual inhibitors with a sulfonamide methoxypyridine core, the specific substitution on the pyridine ring was found to be crucial for activity. nih.govnih.gov

Sulfonamide Moiety: Modifications to the sulfonamide group can also have a profound impact on activity. The nature of the substituent on the sulfonamide nitrogen can dictate interactions with the target protein. In a study of CCR10 antagonists, a range of substituents on the sulfonamide nitrogen were explored, leading to the identification of potent inhibitors. researchgate.net The acidity of the sulfonamide proton, which can be modulated by substituents, is often critical for binding to metalloenzymes like carbonic anhydrases. nih.gov

In Vitro Biological Assay Methodologies for Target Interaction Profiling

A variety of in vitro assays are employed to characterize the biological activity of this compound analogs and to elucidate their mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase Isoforms, Cyclooxygenase Enzymes)

Enzyme inhibition assays are fundamental for determining the potency of compounds against specific enzymatic targets.

Kinase Inhibition Assays: For analogs designed as kinase inhibitors, such as the PI3K/mTOR inhibitors with a sulfonamide methoxypyridine scaffold, the ADP-Glo™ kinase assay is commonly used. nih.gov This assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity and inhibition. In one study, a series of sulfonamide methoxypyridine derivatives were evaluated for their inhibitory activity against PI3Kα and mTOR, with some compounds exhibiting potent inhibition with IC50 values in the nanomolar range. nih.govnih.gov

Carbonic Anhydrase Inhibition Assays: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The inhibitory activity of novel sulfonamides against different human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) is often evaluated. rsc.org These assays typically measure the inhibition of the CO2 hydration reaction catalyzed by the enzyme.

Other Enzyme Inhibition Assays: Depending on the therapeutic target, other enzyme inhibition assays can be employed. For example, some sulfonamide derivatives have been evaluated for their inhibitory potential against α-amylase and α-glucosidase, which are relevant for the treatment of diabetes. researchgate.net

The following table summarizes the PI3Kα and mTOR inhibitory activities of a series of quinoline-based sulfonamide methoxypyridine derivatives.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
22a 1.8130
22b 0.8151
22c 0.2223
22d 0.4436
22e 1.164
22f 2.5150
22g 5.3280
22h 12560
22i 25>1000
22j 3.6180
22k 8.1420
22l 15890
HS-173 0.8120
Omipalisib 0.412
Data from Gao et al., 2023. nih.govnih.gov

Receptor Binding and Agonist/Antagonist Activity Determinations

While many sulfonamides target enzymes, some are designed to interact with G-protein coupled receptors (GPCRs). Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be determined.

Cell-Based Assays for Investigating Cellular Responses (e.g., antiproliferation in cancer cell lines, cell cycle progression, apoptosis induction)

Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context.

Antiproliferation Assays: The antiproliferative activity of this compound analogs is frequently evaluated against a panel of human cancer cell lines. mdpi.com The MTT or CCK-8 assays are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50). rsc.orgnih.gov For example, a series of sulfonamide methoxypyridine derivatives with a quinoline core showed potent antiproliferative activity against MCF-7 and HCT-116 cancer cell lines. nih.govnih.gov

The following table shows the antiproliferative activity of selected quinoline-based sulfonamide methoxypyridine derivatives.

CompoundMCF-7 IC50 (nM)HCT-116 IC50 (nM)
22a 25045
22b 18032
22c 13020
22d 15028
22e 21038
HS-173 15025
Omipalisib 11015
Data from Gao et al., 2023. nih.govnih.gov

Cell Cycle Analysis: To investigate the mechanism of antiproliferative activity, flow cytometry is used to analyze the effect of the compounds on the cell cycle. nih.govresearchgate.netresearchgate.net Compounds can cause cell cycle arrest at different phases (G0/G1, S, or G2/M). For instance, a potent PI3K/mTOR inhibitor with a sulfonamide methoxypyridine scaffold was shown to induce G0/G1 phase arrest in HCT-116 cells in a dose-dependent manner. nih.govnih.gov

Apoptosis Induction: Assays to detect apoptosis, or programmed cell death, are also critical. nih.govnih.gov Annexin V/PI staining followed by flow cytometry is a common method to quantify apoptotic cells. researchgate.net The expression levels of key apoptotic proteins, such as those from the Bcl-2 family and caspases, can be measured by Western blotting. A lead sulfonamide methoxypyridine derivative was found to induce apoptosis in HCT-116 cells. nih.govnih.gov

Identification of Critical Structural Features Governing Modulatory Activity

Impact of Substitution Patterns on the Methoxypyridine Core

The methoxypyridine unit serves as a crucial scaffold in many biologically active compounds. The position of the methoxy (B1213986) group itself is a key determinant of biological effect. Studies on related heterocyclic structures have shown that altering the methoxy group's position can dramatically switch the mechanism of action, for instance, from inducing methuosis to causing microtubule disruption. nih.gov This highlights the critical role of the substituent's location on the heterocyclic core in defining the compound's biological outcome. nih.gov

In the context of imidazo[4,5-b]pyridines, another class of pyridine-based compounds, substitutions on the pyridine nucleus have been shown to markedly influence antiproliferative activity. mdpi.comresearchgate.net For instance, the introduction of a bromine atom to the pyridine ring can significantly enhance inhibitory effects against certain cancer cell lines. mdpi.com While not directly involving a sulfonamide, this principle underscores the sensitivity of the pyridine core to substitutions and their profound impact on biological activity.

Research on a series of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors has provided specific insights. nih.gov Although the primary focus was often on other parts of the molecule, the core structure, which includes a methoxypyridine unit, was foundational to the observed activity. One key starting point for optimization was a structure identified as 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide, which demonstrated potent PI3K inhibitory activity, establishing the importance of the substituted methoxypyridine core in target engagement. nih.gov

Significance of the Sulfonamide Linker and Terminal Group Modifications

The sulfonamide linker and its terminal groups are pivotal for modulating the biological activity of this class of compounds. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor allows it to form key interactions with biological targets. However, its conformational flexibility can also be a critical factor. In some quinazoline (B50416) sulfonamides, the increased conformational freedom introduced by the sulfonamide linker led to a reduction in antiplasmodial activity, suggesting that a more rigid structure may be necessary for potent inhibition in certain contexts. nih.gov

Conversely, modifications to the terminal group of the sulfonamide offer a powerful strategy for fine-tuning a compound's properties. In a series of arylpropyl sulfonamide analogues of the apoptosis inducer B13, replacing an amide group with a sulfonamide was found to increase cytotoxic activity. kjpp.net Further optimization showed that the introduction of small hydrophobic groups on the sulfonamide could enhance biological effects. kjpp.net

N-alkylation of the sulfonamide moiety has been explored as a strategy to design selective 5-HT7 receptor ligands. nih.gov This modification can alter the compound's interaction profile, leading to either highly selective ligands or multifunctional agents that target multiple receptors, a desirable trait for treating complex central nervous system disorders. nih.gov

In the development of PI3K/mTOR dual inhibitors based on the methoxypyridine scaffold, modifications to the groups attached to the core via other linkers demonstrated the importance of terminal substituents. For example, converting a carboxylic acid ester to various amides not only enriched the diversity of the compounds but also enhanced water solubility and metabolic stability. nih.gov The size and nature of these terminal amide groups were critical; N-alkyl amides of moderate volume, such as isopropyl, showed ideal inhibitory activity, whereas groups that were too small or too large were detrimental. nih.gov This indicates that the terminal group must optimally fill a specific binding pocket in the target protein. nih.gov

Elucidation of Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding how these compounds interact with their biological targets at a molecular and cellular level is essential for their development as therapeutic agents. This involves investigating their effects on cellular pathways and precisely identifying their molecular targets.

Investigation of Compound-Mediated Cellular Pathway Perturbations

Compounds based on the this compound scaffold can exert their effects by modulating key cellular signaling pathways. A notable example is the series of derivatives designed as PI3K/mTOR dual inhibitors. nih.gov The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.gov

One potent compound from this series, designated 22c, demonstrated strong inhibition of both PI3Kα and mTOR kinases. nih.gov Further investigation revealed that this compound could effectively induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in HCT-116 colon cancer cells. nih.gov The ability to simultaneously block multiple nodes in this critical pathway may lead to improved anti-tumor efficacy. nih.gov These findings confirm that compounds with this scaffold can exert anti-tumor effects by perturbing the PI3K/AKT/mTOR signaling pathway. nih.gov

Target Deconvolution and Ligand Selectivity Profiling

While a compound may be designed with a specific target in mind, phenotype-based drug discovery often yields active molecules whose precise molecular targets are unknown. nih.gov The process of identifying these targets is known as target deconvolution, which is crucial for understanding a drug's mechanism of action, predicting potential side effects, and identifying opportunities for polypharmacology. researchgate.net

Several chemical proteomics strategies are employed for target deconvolution. nih.gov These include:

Affinity Purification: This method involves immobilizing the small molecule (the "bait") on a solid support, such as magnetic beads, and using it to capture binding proteins from cell lysates. The captured proteins are then identified using mass spectrometry. This approach was famously used to identify cereblon as the molecular target of thalidomide. nih.gov

Photoaffinity Labeling (PAL): In this technique, the compound is modified with a photoreactive group. Upon exposure to UV light, the compound covalently cross-links to its target protein, allowing for more stringent purification and identification. nih.govnih.gov

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells to various temperatures in the presence and absence of the compound, researchers can identify proteins that are stabilized by the drug, thus revealing them as targets. nih.gov

Ligand selectivity profiling is the subsequent step, where the affinity of the compound is tested against a panel of related and unrelated biological targets, such as other kinases or receptors. This is essential to determine the compound's specificity. For instance, N-alkylation of the sulfonamide in certain piperidine (B6355638) derivatives was used to modulate their profiles, resulting in either highly selective 5-HT7 receptor antagonists or multimodal ligands that also bound to dopamine (B1211576) and other serotonin (B10506) receptors. nih.gov This process helps to build a comprehensive understanding of the compound's pharmacological profile, distinguishing between on-target and potential off-target effects. researchgate.net

Derivatization and Advanced Chemical Modification Research

Synthesis of Hybrid Compounds Incorporating the 5-Methoxypyridine-2-sulfonamide Scaffold

The strategic combination of the this compound core with other heterocyclic systems has proven to be a fruitful approach in drug discovery. This molecular hybridization aims to synergize the pharmacological properties of the individual components, leading to compounds with enhanced potency and novel mechanisms of action.

The integration of five-membered aromatic rings, or azoles, has been a key strategy in modifying the this compound scaffold. In one notable study, researchers creatively introduced an oxazole group to develop potent PI3K/mTOR dual inhibitors. nih.gov The synthesis involved the creative introduction of an oxazole group with a carboxylic acid ester, which could be readily converted into various amides. nih.gov This approach not only enhanced the affinity for the target receptor through π-π interactions but also improved properties such as water solubility and metabolic stability. nih.gov

While specific examples of direct conjugation of pyrazole and imidazole to the this compound scaffold are not extensively detailed in the reviewed literature, the general principles of heterocyclic cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, provide a roadmap for their potential synthesis. These methods would typically involve the introduction of a reactive handle, such as a halogen or a boronic ester, onto either the pyridine (B92270) or the azole ring to facilitate the coupling reaction.

The conjugation of additional pyridine or pyrimidine (B1678525) rings to the this compound core has been explored to expand the chemical space and biological activity of these derivatives. For instance, in the development of PI3K/mTOR dual inhibitors, researchers synthesized a series of compounds containing fragments of benzo researchgate.netucl.ac.ukthiopheno[3,2-d]pyrimidine and pyridine[2,3-d]pyrimidine. nih.gov The synthetic strategy relied on the Suzuki coupling of a boronic ester derivative of the this compound scaffold with a bromo-substituted pyrimidine-containing fragment. nih.gov This modular approach allows for the systematic variation of the appended heterocyclic system to optimize biological activity.

Functionalization and Derivatization at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen atom represents a critical point for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties. While the primary sulfonamide is a key feature for the biological activity of many sulfonamide-based drugs, its substitution can lead to compounds with altered target specificity and improved pharmacokinetic profiles.

Research in the broader field of sulfonamide chemistry has established numerous methods for N-functionalization, including alkylation, arylation, and acylation. These reactions typically proceed via deprotonation of the sulfonamide nitrogen followed by reaction with a suitable electrophile. Although specific studies focusing solely on the N-derivatization of this compound are not prominent in the available literature, the established reactivity of the sulfonamide group suggests that such modifications are synthetically feasible. The choice of substituent would be guided by the desired therapeutic target and the structure-activity relationships of the compound class.

Systematic Modifications at Various Positions of the Pyridine Ring

A prominent example of this approach is the introduction of a bromine atom at the 5-position of the pyridine ring, adjacent to the methoxy (B1213986) group. This halogenation serves as a versatile synthetic handle for subsequent cross-coupling reactions. In the synthesis of PI3K/mTOR inhibitors, a 5-bromo-2-methoxypyridin-3-amine derivative was a key intermediate. nih.gov This bromo-substituent was then converted to a boronic ester via a Miyaura borylation, enabling the subsequent Suzuki coupling to introduce complex aromatic and heteroaromatic moieties. nih.gov This strategy highlights how modification at one position of the pyridine ring can serve as a gateway to extensive structural diversification.

Further modifications could include the introduction of other functional groups at the 3-, 4-, or 6-positions of the pyridine ring, guided by the synthetic accessibility and the desired structure-activity relationship for a particular biological target.

Exploration of Novel Linker Chemistries in Conjugate Design

In the context of the aforementioned PI3K/mTOR inhibitors, the "linker" is effectively a direct carbon-carbon bond formed via a Suzuki coupling reaction, connecting the 5-position of the pyridine ring to another aromatic or heteroaromatic system. nih.gov This direct linkage provides a rigid connection between the two molecular fragments.

Broader research into drug conjugates has explored a vast array of linker chemistries. These include cleavable linkers that are designed to release a payload under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes) and non-cleavable linkers that remain intact. Examples of cleavable linkers include hydrazones, disulfides, and peptides, while non-cleavable linkers often consist of stable alkyl or aryl chains. While specific applications of these diverse linker technologies to this compound are not yet widely reported, the principles of conjugate chemistry suggest that this scaffold could be readily incorporated into more sophisticated drug delivery systems through the strategic attachment of appropriate linker moieties.

Future Research Directions and Unexplored Avenues in 5 Methoxypyridine 2 Sulfonamide Research

Development of Novel and Efficient Synthetic Methodologies for Library Generation

The creation of large, diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the 5-methoxypyridine-2-sulfonamide core. While established methods exist, future work should focus on developing more efficient and versatile synthetic routes to enable rapid library generation.

Modern synthetic strategies can greatly facilitate the construction of analog libraries. For instance, the Suzuki coupling reaction has been effectively used to form key carbon-carbon bonds in the synthesis of sulfonamide methoxypyridine derivatives. nih.gov This can be paired with Miyaura borylation to prepare necessary borate (B1201080) ester intermediates. nih.gov The development of one-pot or tandem reactions that combine several synthetic steps would significantly increase efficiency. Furthermore, exploring novel coupling chemistries beyond traditional palladium-catalyzed reactions could provide access to previously inaccessible chemical space. An area ripe for exploration is the use of hypervalent iodine reagents, which have been shown to facilitate the convenient preparation of complex heterocyclic systems under mild conditions. researchgate.net

The synthesis of key intermediates is often a rate-limiting step. Developing robust and scalable syntheses for foundational building blocks, such as 6-bromo-2-methoxy-3-aminopyridine, is crucial. nih.gov By optimizing the synthesis of such core fragments, researchers can more efficiently generate a wide array of final compounds for screening.

Table 1: Synthetic Strategies for Library Generation

Strategy Description Key Intermediates/Reagents Reference
Suzuki Coupling Formation of key carbon-carbon bonds to link the pyridine (B92270) scaffold with other aromatic or heterocyclic systems. Borate esters, Bromo-methoxypyridine nih.gov
Biginelli Reaction A multi-component reaction for the synthesis of dihydropyrimidines, which can be hybridized with the sulfonamide scaffold. Substituted benzaldehydes, Urea/Thiourea frontiersin.org
Hantzsch Condensation Used for the formation of thiazole (B1198619) rings, allowing for the creation of complex heterocyclic systems attached to the core scaffold. Bromoketones, Thiourea derivatives nih.gov

Integration of Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry offers powerful tools to guide the design and optimization of new this compound derivatives. Moving beyond simple docking studies, future research should integrate more sophisticated computational methods for de novo design and multi-parameter optimization (MPO).

De novo design algorithms can automatically generate novel molecular structures within the constraints of a target's binding site. nih.gov When combined with MPO, these methods can simultaneously optimize for a range of properties beyond target potency, including physicochemical characteristics (e.g., solubility), metabolic stability, and safety profiles. nih.gov This holistic approach helps to identify candidates with a higher probability of success in later preclinical stages. For example, computational models can predict key properties like aqueous solubility, which was a focus in the optimization of methoxypyridine-derived modulators. nih.gov

Structure-based design, guided by co-crystal structures of lead compounds bound to their targets, will continue to be invaluable. nih.gov Molecular docking can confirm binding modes and rationalize observed SAR, as demonstrated in the development of PI3K/mTOR dual inhibitors where interactions with key residues like Val851 were analyzed. nih.govnih.gov Future efforts should leverage machine learning and artificial intelligence to build more accurate predictive models for both on-target activity and off-target liabilities, using descriptors such as LogP and molecular weight that have been shown to be critical features. youtube.com

Expansion of Biological Target Space and Phenotypic Screening (Preclinical)

While derivatives of the this compound scaffold have shown promise as PI3K/mTOR inhibitors, there is a vast, unexplored landscape of other potential biological targets. nih.govnih.gov A systematic expansion of screening efforts against diverse target classes is warranted. For example, related methoxypyridine structures have been successfully developed as gamma-secretase modulators for Alzheimer's disease, indicating the scaffold's potential utility in neurological disorders. nih.gov Other related heterocyclic scaffolds have been associated with targets such as phosphoinositide phospholipase C (PI-PLC) and various G protein-coupled receptors, suggesting new avenues for investigation. mdpi.com

Phenotypic screening represents a powerful, complementary approach to target-based discovery. nih.gov This strategy involves testing compounds in cell-based or organism-based models of disease to identify molecules that produce a desired physiological outcome, without a priori knowledge of the specific molecular target. nih.gov Applying a library of this compound derivatives to a panel of diverse phenotypic assays could uncover novel and unexpected therapeutic applications. Success in a phenotypic screen, such as observing anti-proliferative activity or apoptosis induction in cancer cell lines, can then be followed by target identification studies to elucidate the mechanism of action. nih.gov

Table 2: Investigated and Potential Biological Targets

Target Class Specific Example(s) Therapeutic Area Reference
Kinases PI3K/mTOR Oncology nih.govnih.gov
Secretases Gamma-secretase Alzheimer's Disease nih.gov
Phospholipases Phosphoinositide phospholipase C (PI-PLC) Oncology mdpi.com
Prostaglandin Synthases mPGES-1 Inflammation frontiersin.org
Lipoxygenases 5-LOX Inflammation frontiersin.org

Synergistic Application of High-Throughput Experimentation and Data Science for Discovery

To fully capitalize on the potential of the this compound scaffold, future efforts must synergize high-throughput experimentation (HTE) with advanced data science techniques. HTE allows for the rapid synthesis and screening of large compound libraries, generating vast amounts of data in a short period. nih.gov This has been successfully applied to optimize sulfonamide derivatives by preparing and testing numerous analogs in parallel. nih.gov

The real power emerges when this large-scale experimental data is fed into data science and machine learning pipelines. youtube.com By analyzing the results from HTE, machine learning models can identify complex SARs that may not be apparent from manual inspection. These models can then predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and guide the design of subsequent libraries. This iterative cycle of HTE and data-driven design can dramatically accelerate the optimization process, leading to the more rapid identification of high-quality drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Methoxypyridine-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Sulfonation and Substitution : Begin with pyridine derivatives (e.g., 5-methoxypyridine) and introduce sulfonamide groups via sulfonation using chlorosulfonic acid, followed by ammonia treatment. Optimize stoichiometry and reaction time to minimize byproducts .
  • Coupling Strategies : Adapt cross-coupling methods (e.g., Negishi coupling) for introducing methoxy or sulfonamide groups. Use catalysts like Pd(PPh₃)₄ and controlled temperatures (60–80°C) to improve yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, 254 nm UV detection) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • NMR Analysis : Record ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Compare chemical shifts with computational predictions (e.g., DFT) to assign peaks. Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks. Discrepancies between observed and theoretical masses may indicate impurities or isotopic effects .
  • HPLC Validation : Use reverse-phase HPLC (≥98% purity threshold) with a reference standard. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve co-eluting impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Collect solid residues with a dustpan; avoid water to prevent dissolution. Store waste in sealed containers labeled "halogenated sulfonamide waste" .
  • First Aid : For skin contact, wash immediately with soap/water. For eye exposure, irrigate with saline solution for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies electrophilic/nucleophilic sites, guiding substitution site predictions .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation energy barriers. Compare with experimental kinetics (e.g., Arrhenius plots) to validate models.

Q. What strategies resolve contradictions between experimental and theoretical data in sulfonamide reaction mechanisms?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Perform deuterium labeling at reactive positions to distinguish between concerted and stepwise mechanisms .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates. Cross-reference with computational transition-state models .
  • Reproducibility Checks : Vary reaction conditions (temperature, catalyst loading) to identify outliers. Statistical tools (e.g., Grubbs' test) can exclude anomalous data .

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of the sulfonamide group in this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified sulfonamide substituents (e.g., alkyl, aryl). Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) via fluorescence assays .
  • Crystallography : Obtain X-ray structures of protein-ligand complexes to map hydrogen-bonding interactions between the sulfonamide group and active-site residues .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data using multivariate regression .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer :

  • Purity Verification : Reanalyze samples via DSC for melting point consistency. Solubility differences may arise from polymorphic forms; characterize via PXRD .
  • Environmental Factors : Control humidity during solubility tests (e.g., use anhydrous solvents). Document ambient conditions to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.